2-{5-[(4-HYDROXY-3-NITROPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID
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Overview
Description
2-{5-[(4-HYDROXY-3-NITROPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and an acetic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-HYDROXY-3-NITROPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-HYDROXY-3-NITROPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, amino derivatives, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
2-{5-[(4-HYDROXY-3-NITROPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(4-HYDROXY-3-NITROPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrophenyl derivatives
- Thiazole-based compounds
- Acetic acid derivatives
Uniqueness
What sets 2-{5-[(4-HYDROXY-3-NITROPHENYL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S2/c15-8-2-1-6(3-7(8)14(19)20)4-9-11(18)13(5-10(16)17)12(21)22-9/h1-4,15H,5H2,(H,16,17)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKWGPHJZVSAS-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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